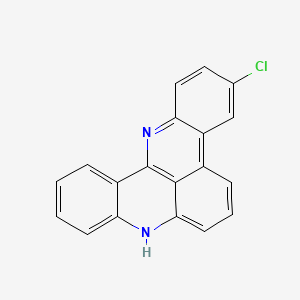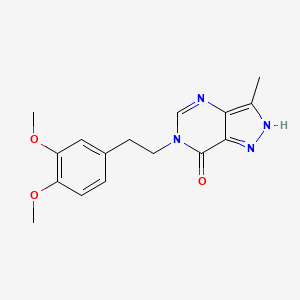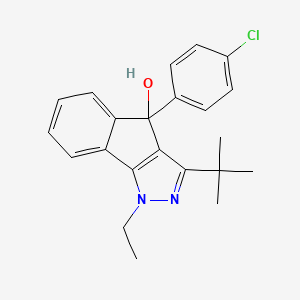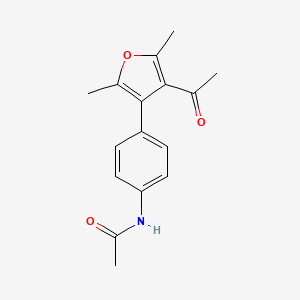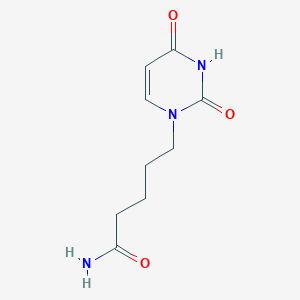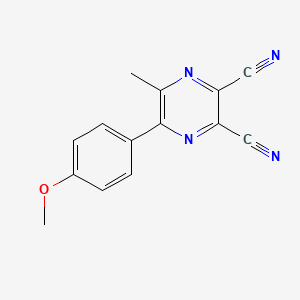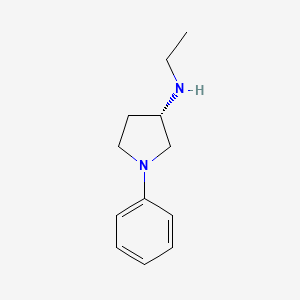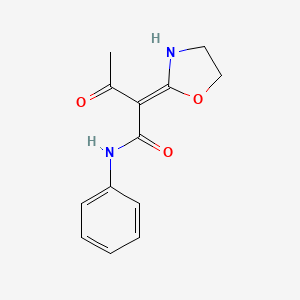
(Z)-2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide: is a synthetic organic compound characterized by its unique structure, which includes an oxazolidine ring, a phenyl group, and a butanamide backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide typically involves the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Butanamide Backbone: This involves the reaction of the oxazolidine intermediate with a suitable butanoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products
Oxidation: Oxazolidinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Preliminary studies may explore its efficacy against various microbial strains.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific pathways or receptors.
Diagnostic Agents: Could be used in the development of diagnostic agents due to its unique chemical properties.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (Z)-2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring and phenyl group may facilitate binding to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-(Oxazolidin-2-ylidene)-3-oxo-N-benzylbutanamide: Similar structure but with a benzyl group instead of a phenyl group.
(Z)-2-(Oxazolidin-2-ylidene)-3-oxo-N-methylbutanamide: Contains a methyl group instead of a phenyl group.
(Z)-2-(Oxazolidin-2-ylidene)-3-oxo-N-ethylbutanamide: Features an ethyl group in place of the phenyl group.
Uniqueness
The presence of the phenyl group in (Z)-2-(Oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide imparts unique chemical properties, such as increased aromaticity and potential for π-π interactions, which can influence its reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H14N2O3 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
(2Z)-2-(1,3-oxazolidin-2-ylidene)-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C13H14N2O3/c1-9(16)11(13-14-7-8-18-13)12(17)15-10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H,15,17)/b13-11- |
Clave InChI |
UPBJDVAFABYDCS-QBFSEMIESA-N |
SMILES isomérico |
CC(=O)/C(=C/1\NCCO1)/C(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC(=O)C(=C1NCCO1)C(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



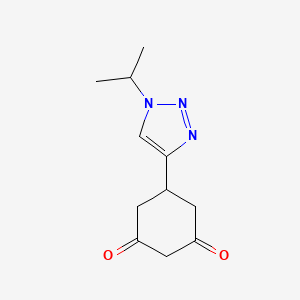
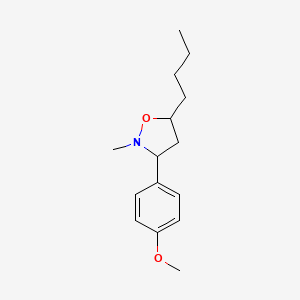
![2,2'-[(3-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B12909269.png)
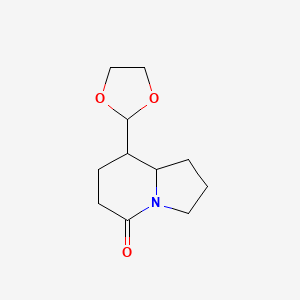
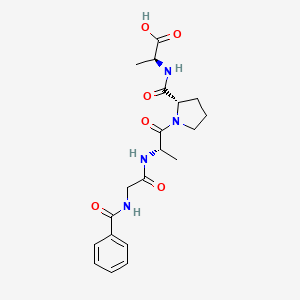
![3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)
